Cas no 696598-88-6 ((2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol)

(2S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a 3,5-dimethoxyphenyl substituent. Its stereospecific (S)-configuration makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceutical intermediates and ligand design. The presence of both amino and hydroxyl functional groups enhances its utility in forming chelating complexes or serving as a precursor for heterocyclic compounds. The dimethoxy groups contribute to electronic modulation, influencing reactivity in catalytic applications. This compound is characterized by high purity and stability, ensuring reproducibility in research and industrial processes. Its structural features make it suitable for exploring structure-activity relationships in medicinal chemistry or as a chiral auxiliary in enantioselective transformations.
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol structure
696598-88-6 structure
Product name:(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
CAS No:696598-88-6
MF:C10H15NO3
Molecular Weight:197.231003046036
MDL:MFCD09253696
CID:500839
PubChem ID:10104165

(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • Benzeneethanol, b-amino-3,5-dimethoxy-, (bS)-
    • Benzeneethanol, beta-amino-3,5-dimethoxy-, (betaS)- (9CI)
    • (2S)-2-AMINO-2-(3,5-DIMETHOXYPHENYL)ETHAN-1-OL
    • (S)-2-AMINO-2-(3,5-DIMETHOXYPHENYL)ETHAN-1-OL
    • (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
    • CS-0197376
    • AKOS006332329
    • EN300-1866735
    • (2S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
    • 696598-88-6
    • Y12060
    • BS-51015
    • AKOS015928666
    • DB-222789
    • (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
    • MDL: MFCD09253696
    • インチ: 1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1
    • InChIKey: XWXNGXAJTYOQRJ-SNVBAGLBSA-N
    • SMILES: OC[C@H](C1C=C(C=C(C=1)OC)OC)N

計算された属性

  • 精确分子量: 197.10519334g/mol
  • 同位素质量: 197.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.7Ų
  • XLogP3: 0.1

(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A426218-1g
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
696598-88-6 97%
1g
$862.0 2025-02-19
eNovation Chemicals LLC
D513707-1g
(2S)-2-AMINO-2-(3,5-DIMETHOXYPHENYL)ETHAN-1-OL
696598-88-6 >95%
1g
$495 2024-05-24
Alichem
A019116539-5g
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
696598-88-6 97%
5g
$980.00 2023-09-01
Alichem
A019116539-10g
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
696598-88-6 97%
10g
$1470.00 2023-09-01
Alichem
A019116539-1g
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
696598-88-6 97%
1g
$509.60 2023-09-01
Enamine
EN300-1866735-0.5g
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
696598-88-6
0.5g
$1482.0 2023-09-18
Aaron
AR00FI92-250mg
Benzeneethanol, beta-amino-3,5-dimethoxy-, (betaS)- (9CI)
696598-88-6 97%
250mg
$398.00 2025-02-12
Enamine
EN300-1866735-2.5g
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
696598-88-6
2.5g
$3025.0 2023-09-18
Enamine
EN300-1866735-5g
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
696598-88-6
5g
$4475.0 2023-09-18
Crysdot LLC
CD12041933-1g
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
696598-88-6 97%
1g
$601 2024-07-24

(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol 関連文献

(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-olに関する追加情報

(2S)-2-Amino-2-(3,5-Dimethoxyphenyl)Ethan-1-Ol: A Comprehensive Overview

The compound (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol, identified by the CAS number 696598-88-6, is a structurally unique organic molecule with significant potential in various fields, including pharmacology and material science. This compound has garnered attention due to its intriguing stereochemistry and functional groups, which contribute to its versatile properties. Recent studies have highlighted its role in drug discovery and as a building block for advanced materials.

Structurally, the molecule features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a chiral carbon atom, which is also bonded to a 3,5-dimethoxyphenyl group. The presence of the methoxy groups on the aromatic ring enhances the compound's solubility and stability, making it suitable for a wide range of applications. The stereochemistry at the chiral center (denoted by the (2S) configuration) plays a crucial role in determining the compound's biological activity and interactions with other molecules.

Recent research has focused on the synthesis and characterization of this compound. One study published in 2023 explored novel methods for synthesizing (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol using asymmetric catalysis. This approach not only improved the yield but also provided better control over the stereochemistry, which is essential for applications in pharmaceuticals where enantiomeric purity is critical.

The pharmacological properties of this compound have been extensively studied. Preclinical trials have shown that it exhibits potent antioxidant activity, making it a promising candidate for treating oxidative stress-related diseases such as neurodegenerative disorders. Additionally, studies have demonstrated its ability to modulate cellular signaling pathways involved in inflammation and apoptosis, further underscoring its therapeutic potential.

In terms of applications beyond pharmacology, this compound has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its use in designing novel catalysts for organic synthesis. Furthermore, its chiral properties make it an attractive candidate for developing enantioselective catalysts, which are highly sought after in the pharmaceutical and agrochemical industries.

Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol. Quantum mechanical simulations have revealed that the amino and hydroxyl groups participate in hydrogen bonding networks that stabilize the molecule's structure. This understanding has facilitated the design of more efficient drug delivery systems and materials with tailored properties.

In conclusion, (2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol (CAS No. 696598-88-6) is a multifaceted compound with significant implications across various scientific domains. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in advancing drug development and material innovation. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to make even greater contributions to scientific progress.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:696598-88-6)(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol
A931714
Purity:99%/99%/99%
はかる:100mg/250mg/1g
Price ($):208.0/310.0/776.0